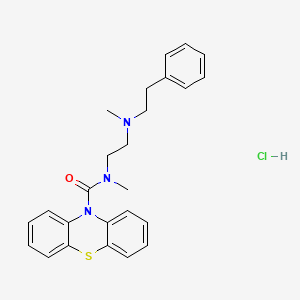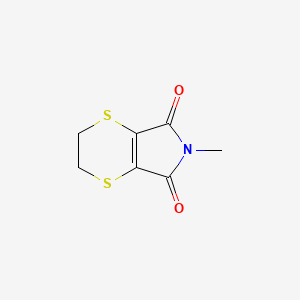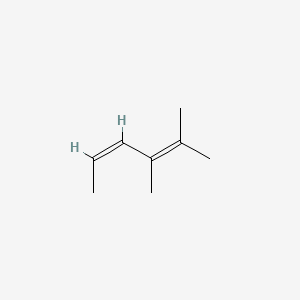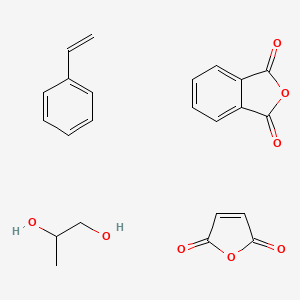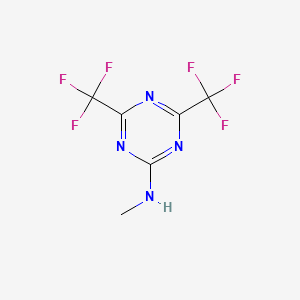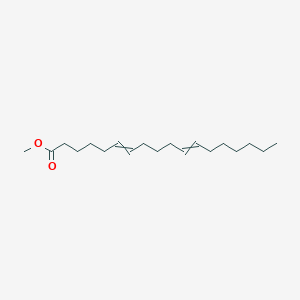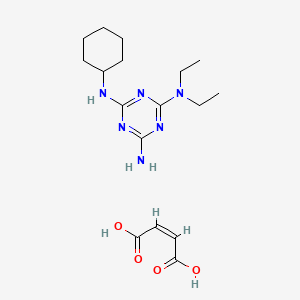
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is an organophosphorus compound with the molecular formula C11H17O2P. This compound is known for its unique structure, which includes a phosphinic acid moiety bonded to a phenyl group and a tert-butyl group, with a methyl ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester typically involves the reaction of phosphinic acid derivatives with appropriate alcohols under controlled conditions. One common method is the esterification of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, (1-methylethyl)phenyl diphenyl ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is unique due to its specific structural features, including the presence of both a phenyl group and a tert-butyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
33586-26-4 |
|---|---|
Fórmula molecular |
C11H16O2P+ |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C11H16O2P/c1-11(2,3)9-5-7-10(8-6-9)14(12)13-4/h5-8H,1-4H3/q+1 |
Clave InChI |
XGFBVIDDOKZCTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
